

# A Technical Guide to 4-Amino-N-methylnicotinamide: Properties, Synthesis, and Biological Context

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## Compound of Interest

Compound Name: 4-Amino-N-methylnicotinamide

Cat. No.: B3030468

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## Abstract

This technical guide provides a comprehensive overview of **4-Amino-N-methylnicotinamide**, a pyridinecarboxamide derivative available for chemical and pharmaceutical research. While detailed biological studies on this specific compound are not extensively documented in public literature, its structural relationship to nicotinamide (Vitamin B3) and its metabolites places it in a significant area of biochemical interest, particularly concerning the NAD<sup>+</sup> salvage pathway. This document details the compound's core identifiers, outlines a robust synthetic protocol and analytical validation methods, and explores its potential biological relevance by examining the well-characterized pathways of related molecules. It is intended for researchers, chemists, and drug development professionals seeking foundational information and context for utilizing this compound in their work.

## Core Compound Identification and Properties

Accurate identification is the cornerstone of reproducible scientific research. **4-Amino-N-methylnicotinamide** is a distinct chemical entity with the following key identifiers and properties.

Identifier	Value	Source
CAS Number	910656-00-7	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a>
IUPAC Name	4-amino-N-methylpyridine-3-carboxamide	<a href="#">[1]</a>
Synonyms	4-Amino-N-methylpyridine-3-carboxamide	<a href="#">[1]</a>
Molecular Formula	C <sub>7</sub> H <sub>9</sub> N <sub>3</sub> O	<a href="#">[2]</a> <a href="#">[3]</a>
Molecular Weight	151.17 g/mol	<a href="#">[2]</a> <a href="#">[3]</a>
PubChem CID	58835255	<a href="#">[1]</a>
Canonical SMILES	<chem>CNC(=O)c1c(N)ccnc1</chem>	<a href="#">[1]</a>
Physical Form	Solid (predicted)	
Purity	Typically available at >95%	<a href="#">[1]</a> <a href="#">[3]</a>

## Synthesis and Characterization

While **4-Amino-N-methylnicotinamide** is commercially available on a synthesis-on-demand basis, understanding its synthesis is crucial for researchers considering its use or modification. [\[1\]](#) A logical and established method for its preparation involves a two-step process starting from 4-aminonicotinic acid.

## Proposed Synthesis Protocol

This protocol describes a standard laboratory procedure for the amidation of a carboxylic acid.

**Step 1: Activation of the Carboxylic Acid** The synthesis begins with the activation of the carboxylic acid group on 4-aminonicotinic acid. This is a necessary step because the hydroxyl group (-OH) of a carboxylic acid is a poor leaving group, making direct reaction with an amine inefficient. Activation transforms it into a more reactive intermediate.

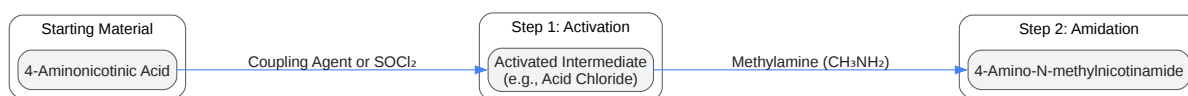
- Reagents: 4-aminonicotinic acid, an activating agent (e.g., thionyl chloride (SOCl<sub>2</sub>) or a peptide coupling agent like HATU), and an anhydrous, non-protic solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF)).

- Procedure:
  - Suspend 4-aminonicotinic acid in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
  - Slowly add the activating agent at a controlled temperature (typically 0 °C to room temperature).
  - Stir the reaction mixture for 1-3 hours until the formation of the activated intermediate (an acid chloride or an activated ester) is complete. This can be monitored by thin-layer chromatography (TLC).
  - The intermediate is typically used immediately in the next step without isolation.

**Step 2: Amide Bond Formation** The activated intermediate is then reacted with methylamine to form the final N-methyl amide product.

- Reagents: Activated 4-aminonicotinic acid intermediate, methylamine ( $\text{CH}_3\text{NH}_2$ , often as a solution in THF or water), and a non-nucleophilic base (if a coupling agent was used, e.g., DIPEA).
- Procedure:
  - To the solution containing the activated intermediate, slowly add a solution of methylamine at 0 °C.
  - If necessary, add the base to neutralize any acid generated during the reaction.
  - Allow the reaction to warm to room temperature and stir for 2-12 hours until completion is confirmed by TLC or LC-MS.
  - Upon completion, the reaction is quenched (e.g., with water or a saturated ammonium chloride solution) and the product is extracted using an appropriate organic solvent.
  - The combined organic layers are washed, dried, and concentrated under reduced pressure.

- The crude product is then purified, typically by column chromatography or recrystallization, to yield **4-Amino-N-methylnicotinamide**.



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**Figure 1:** A generalized workflow for the synthesis of **4-Amino-N-methylnicotinamide**.

## Analytical Characterization

To ensure the identity and purity of the synthesized compound, a suite of analytical techniques is employed.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:  $^1\text{H}$  and  $^{13}\text{C}$  NMR are used to confirm the molecular structure by identifying the chemical environment of each proton and carbon atom.
- Mass Spectrometry (MS): LC-MS or GC-MS is used to confirm the molecular weight of the compound.
- High-Performance Liquid Chromatography (HPLC): HPLC is the primary method for determining the purity of the final product, typically aiming for >95%.
- Infrared (IR) Spectroscopy: FT-IR analysis can confirm the presence of key functional groups, such as the N-H stretches of the amine and amide groups, and the C=O stretch of the amide.

## Biological Context and Potential Applications

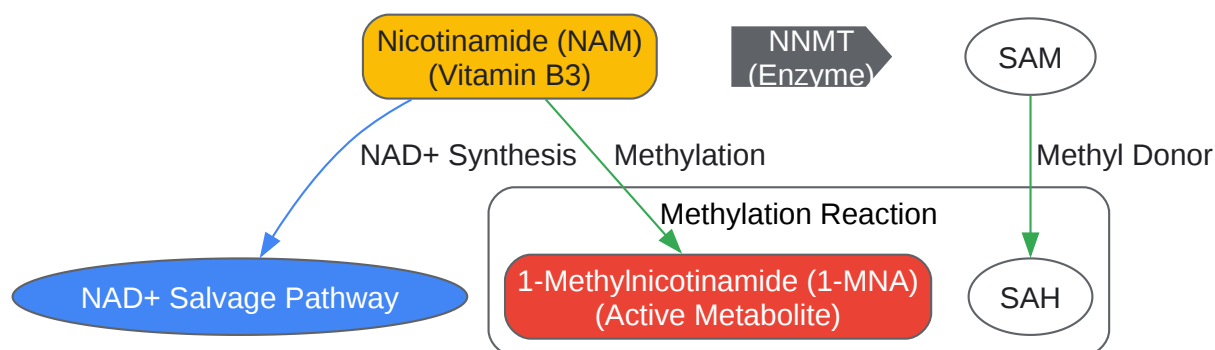
While direct experimental data on the biological activity of **4-Amino-N-methylnicotinamide** is limited, its structure as a nicotinamide analog suggests its potential interaction with metabolic pathways involving Vitamin B3. To provide a robust scientific context, it is essential to

understand the metabolism of nicotinamide and its well-studied methylated derivative, 1-methylnicotinamide (1-MNA).

## The Nicotinamide N-methyltransferase (NNMT) Pathway

In humans, excess nicotinamide is primarily metabolized in the liver via the Nicotinamide N-methyltransferase (NNMT) enzyme.[3][5][6] NNMT catalyzes the transfer of a methyl group from the universal methyl donor, S-adenosyl-L-methionine (SAM), to the pyridine nitrogen of nicotinamide.[7][8] This reaction produces S-adenosyl-L-homocysteine (SAH) and 1-methylnicotinamide (1-MNA), which is then further oxidized and excreted in the urine.[3]

This pathway is not merely for clearance; it is a critical regulatory node. By consuming nicotinamide, NNMT influences the pool of this precursor available for the NAD<sup>+</sup> salvage pathway, a critical route for synthesizing the essential coenzyme NAD<sup>+</sup>. [6][8] Overexpression of NNMT has been linked to various metabolic diseases and cancers.[6][7]



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**Figure 2:** The central role of the NNMT enzyme in metabolizing nicotinamide to 1-MNA.

## Biological Activity of Related Compounds

- 1-Methylnicotinamide (1-MNA): Far from being an inactive metabolite, 1-MNA has demonstrated significant biological activities. Studies have shown it possesses anti-thrombotic and anti-inflammatory properties.[5] Its mechanism involves the activation of prostacyclin synthesis, a key regulator of platelet aggregation and vascular tone.[5][9]

- Nicotinamide Analogs: The broader class of pyridine-3-carboxamides has been explored for a wide range of therapeutic applications, including antibacterial and neurological research. [\[10\]](#)

## Potential Research Avenues for 4-Amino-N-methylnicotinamide

Given the information above, **4-Amino-N-methylnicotinamide** serves as an intriguing candidate for several research applications:

- Pharmaceutical Intermediate: Its primary current use is as a building block for the synthesis of more complex molecules. [\[2\]](#)
- NNMT Pathway Modulation: The structural difference—an amino group at the 4-position and methylation on the amide nitrogen rather than the ring nitrogen—could significantly alter its interaction with the NNMT active site. It could be investigated as a potential substrate, inhibitor, or allosteric modulator of NNMT, offering a tool to study the impact of this pathway on metabolic diseases.
- NAD<sup>+</sup> Metabolism Research: As a nicotinamide analog, it could be used to probe the specificity of enzymes in the NAD<sup>+</sup> salvage pathway.
- Screening for Novel Bioactivities: The compound could be included in screening libraries to identify novel therapeutic activities, building on the known neurological and antibacterial potential of related pyridine carboxamides. [\[2\]](#)[\[10\]](#)[\[11\]](#)

## Safety and Handling

As a research chemical, **4-Amino-N-methylnicotinamide** should be handled with appropriate care in a laboratory setting.

Hazard Class	GHS Pictogram	Statement
Acute Toxicity	GHS07 (Warning)	H302: Harmful if swallowed. H312: Harmful in contact with skin. H332: Harmful if inhaled.
Skin Irritation	GHS07 (Warning)	H315: Causes skin irritation.[7]
Eye Irritation	GHS07 (Warning)	H319: Causes serious eye irritation.[7]

#### Recommended Handling Procedures:

- Use in a well-ventilated area or a chemical fume hood.
- Wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
- Avoid generating dust.
- Wash hands thoroughly after handling.
- Store in a tightly sealed container in a cool, dry place.

## Conclusion

**4-Amino-N-methylnicotinamide** (CAS: 910656-00-7) is a well-defined chemical compound with significant potential for researchers in medicinal chemistry and biochemistry. While its own biological profile is yet to be fully elucidated, its structural relationship to key players in the nicotinamide and NAD<sup>+</sup> metabolic pathways makes it a valuable tool. Its defined synthesis route and analytical profile provide a solid foundation for its use as a pharmaceutical intermediate or as a novel probe to investigate the intricate roles of the NNMT enzyme and related metabolic processes. Future studies are warranted to explore its potential as a modulator of these critical biological pathways.

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